2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide
Description
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a complex organic compound belonging to the class of benzothiadiazines. This compound features a benzothiadiazine-1,1-dioxide core with a phenyl group at the 4-position and a chloro substituent at the 6-position. The cyclohexylacetamide moiety is attached to the nitrogen atom of the benzothiadiazine ring.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)24-25(29(19,27)28)14-20(26)23-17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEFJHXCODBXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to start with a suitable phenyl derivative, which undergoes cyclization and oxidation reactions to form the benzothiadiazine-1,1-dioxide ring. Subsequent chlorination at the 6-position and acylation with cyclohexylamine completes the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzothiadiazine ring can be further oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Substitution reactions at the chloro or phenyl positions can lead to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and receptor interactions.
Medicine
In the medical field, 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide has potential applications as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique structure and reactivity profile make it valuable for developing new materials and products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: : These compounds share the benzothiadiazine core but differ in their substituents and functional groups.
Phenyl-substituted benzothiadiazines: : Compounds with similar phenyl groups but different heterocyclic cores.
Cyclohexylacetamide derivatives: : Compounds with similar acylamide groups but different core structures.
Uniqueness
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is unique due to its specific combination of the benzothiadiazine-1,1-dioxide core, chloro substituent, phenyl group, and cyclohexylacetamide moiety. This combination of features may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-cyclohexylacetamide is a complex organic molecule that exhibits a range of biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a benzothiadiazine core, characterized by the presence of sulfur and nitrogen atoms, along with various functional groups such as chloro and dioxido moieties. Its molecular formula is with a molecular weight of 443.88 g/mol. The specific arrangement of these groups contributes to the compound's reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 443.88 g/mol |
| Core Structure | Benzothiadiazine |
| Functional Groups | Chloro, Dioxido, Acetamide |
Antimicrobial Potential
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, studies on chloroacetamides have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The biological activity is often correlated with the lipophilicity of these compounds, which facilitates their penetration through cell membranes.
Case Study: Antimicrobial Testing
A study screened several N-substituted phenyl-2-chloroacetamides for antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings revealed that:
- Effective Against: Gram-positive bacteria (S. aureus, MRSA) and moderately effective against yeast (C. albicans).
- Less Effective Against: Gram-negative bacteria (E. coli).
The position of substituents on the phenyl ring was found to significantly influence antimicrobial activity.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.
- Receptor Interaction: It can bind to cellular receptors, altering signal transduction pathways.
- Disruption of Cellular Functions: It may interfere with DNA replication or protein synthesis.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. The presence of halogen substitutions has been linked to enhanced binding affinity to biological targets compared to non-halogenated analogs.
Key Insights from Recent Studies
- Compounds with halogenated phenyl rings showed increased lipophilicity and were more effective against certain pathogens.
- QSAR models can predict the biological activity based on structural modifications.
Summary of Biological Activities
| Activity Type | Target Organisms/Processes | Observations |
|---|---|---|
| Antimicrobial | S. aureus, E. coli, C. albicans | Effective against Gram-positive bacteria |
| Enzyme Inhibition | Various metabolic enzymes | Potentially modulates key metabolic pathways |
| Receptor Binding | Cellular receptors | Alters signal transduction pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
